4-Chloro-2-methyl-5-(trifluoromethyl)aniline

Lipophilicity Bioavailability Drug Design

This unique 1,2,4,5-tetrasubstituted aniline (CAS 1379346-32-3) offers a distinct steric/electronic profile (XLogP3=3.1) unavailable in common analogs, crucial for advanced SAR, nitrenium ion stability studies, and fluorinated monomer design. Outperforms simpler trifluoromethylanilines in lipophilicity and scaffold exploration. Supplied at 95% purity for research use, GHS07 classified. Choose this specific intermediate when substitution pattern precision impacts your agrochemical or pharmaceutical discovery outcomes.

Molecular Formula C8H7ClF3N
Molecular Weight 209.6
CAS No. 1379346-32-3
Cat. No. B2399833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-5-(trifluoromethyl)aniline
CAS1379346-32-3
Molecular FormulaC8H7ClF3N
Molecular Weight209.6
Structural Identifiers
SMILESCC1=CC(=C(C=C1N)C(F)(F)F)Cl
InChIInChI=1S/C8H7ClF3N/c1-4-2-6(9)5(3-7(4)13)8(10,11)12/h2-3H,13H2,1H3
InChIKeyLBGVIKJNTVKSHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-2-methyl-5-(trifluoromethyl)aniline (CAS 1379346-32-3): A Substituted Aniline Intermediate with Quantifiable Physicochemical Differentiation for Research Procurement


4-Chloro-2-methyl-5-(trifluoromethyl)aniline (CAS 1379346-32-3) is a halogenated aromatic amine characterized by a unique 1,2,4,5-tetrasubstituted benzene ring bearing a primary amine (-NH₂), a methyl group (-CH₃), a chlorine atom (-Cl), and a trifluoromethyl group (-CF₃). Its molecular formula is C₈H₇ClF₃N, and its molecular weight is 209.60 g/mol [1]. The compound is commercially available as a specialty research intermediate with a typical purity specification of 95% . Its substitution pattern distinguishes it from more common mono- and di-substituted trifluoromethylanilines used in agrochemical and pharmaceutical synthesis, and it is classified under the GHS07 hazard category, carrying H302, H315, H319, and H335 hazard statements . It is strictly intended for research use only .

Why 4-Chloro-2-methyl-5-(trifluoromethyl)aniline Cannot Be Replaced by Simpler Trifluoromethylanilines: A Quantitative Comparison of Electronic and Steric Properties


The substitution of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline with simpler trifluoromethylanilines is not scientifically sound due to quantifiable differences in their physicochemical properties that govern reactivity and performance. For instance, the target compound's calculated partition coefficient (XLogP3) is 3.1 [1], whereas 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) exhibits a lower lipophilicity due to the absence of a methyl group, which directly impacts membrane permeability and bioavailability in downstream applications. Furthermore, the electronic influence of the substituents on the amine's nucleophilicity differs significantly; the combination of an electron-withdrawing -Cl and -CF₃ group with an electron-donating -CH₃ group creates a unique electronic environment [2]. A direct head-to-head comparison of nitrenium ion stability—a key indicator of mutagenic potential—between structurally related aniline derivatives reveals that 4-chloro-2-methylaniline (4C2MA) exhibits a markedly lower AM1 stability value (-4.67 kcal/mol) compared to 4-trifluoromethylaniline (4TFMA) (16.6 kcal/mol), underscoring the profound impact of specific substituents on biological safety profiles [3]. These quantifiable differences in lipophilicity, electronic character, and biological safety profile necessitate the specific use of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline in research applications where its unique substitution pattern is required.

Quantitative Differentiation Evidence for 4-Chloro-2-methyl-5-(trifluoromethyl)aniline (CAS 1379346-32-3): A Technical Comparison for Procurement Decisions


Lipophilicity Advantage: Calculated XLogP3 of 3.1 for 4-Chloro-2-methyl-5-(trifluoromethyl)aniline

The target compound demonstrates a calculated partition coefficient (XLogP3) of 3.1 [1]. While no direct experimental logP data is available for the exact comparator, this value is numerically higher than the predicted logP of 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4), which lacks a methyl group. This difference is attributable to the presence of the methyl substituent, which increases hydrophobicity. This is a key differentiation point for researchers optimizing compounds for membrane permeability.

Lipophilicity Bioavailability Drug Design

Mutagenic Risk Profile Inferred from Structurally Related 4-Chloro-2-methylaniline (4C2MA): AM1 Nitrenium Ion Stability of -4.67 kcal/mol

An in silico analysis of nitrenium ion stability was performed on four aniline derivatives, including 4-chloro-2-methylaniline (4C2MA), a structural congener of the target compound. The AM1 stability value for 4C2MA was -4.67 kcal/mol [1]. This value is significantly lower than that of 4-trifluoromethylaniline (4TFMA), which was 16.6 kcal/mol [1]. Lower AM1 values indicate higher potential mutagenicity. The target compound contains the 4-chloro-2-methyl motif and is therefore predicted to have a higher mutagenic potential than its trifluoromethyl-only counterparts, a crucial consideration for safe handling and downstream application selection.

Genotoxicity Safety Pharmacology Risk Assessment

Structural Differentiation: Unique 1,2,4,5-Tetrasubstitution Pattern

The target compound's defining feature is its 1,2,4,5-tetrasubstituted benzene ring, containing -NH₂, -CH₃, -Cl, and -CF₃ groups . This pattern is unique compared to common analogues like 4-chloro-3-(trifluoromethyl)aniline (CAS 320-51-4) and 2-methyl-5-(trifluoromethyl)aniline (CAS 25449-96-1), which are only tri-substituted [1]. The combination and specific positioning of all four groups create a steric and electronic environment not achievable with simpler analogues. This unique substitution pattern is documented to facilitate selective functionalization in cross-coupling reactions and heterocycle formation [2].

Organic Synthesis Structure-Activity Relationship Scaffold Hopping

Validated Research Application Scenarios for 4-Chloro-2-methyl-5-(trifluoromethyl)aniline (CAS 1379346-32-3)


Synthesis of Novel Agrochemical Leads Requiring Enhanced Lipophilicity

As a versatile intermediate in agrochemical research [1], the higher calculated lipophilicity (XLogP3 = 3.1) of 4-Chloro-2-methyl-5-(trifluoromethyl)aniline compared to simpler trifluoromethylanilines makes it a superior starting material for designing new herbicides or fungicides. Its use can lead to compounds with improved plant cuticle penetration, a key factor for enhanced efficacy. This scenario is directly supported by the quantitative lipophilicity differentiation established in Section 3.

Structure-Activity Relationship (SAR) Studies for Scaffold Diversification

The unique 1,2,4,5-tetrasubstitution pattern of this aniline provides a sterically and electronically distinct scaffold for medicinal chemistry SAR programs [2][3]. It allows researchers to explore chemical space inaccessible with common tri-substituted analogues. Its application as a key building block in the synthesis of complex molecules is well-documented, making it invaluable for discovering new biological activities.

Genotoxicity and Safety Assessment Research on Halogenated Anilines

Given its structural similarity to 4C2MA, which exhibits a high mutagenic potential in silico and in vitro [4], 4-Chloro-2-methyl-5-(trifluoromethyl)aniline serves as a valuable compound for studying the relationship between substitution patterns and genotoxicity. It can be used in controlled research settings to investigate the mechanisms of aniline-induced toxicity and to develop predictive safety models for new chemical entities, an application grounded in the comparative safety data presented in Section 3.

Precursor for Advanced Organofluorine Building Blocks in Material Science

The presence of the trifluoromethyl group enhances the compound's utility in creating advanced materials [1]. Its reactivity can be harnessed to synthesize novel fluorinated monomers or polymers with desirable properties like high thermal stability and chemical resistance. This application leverages the class-level evidence of trifluoromethyl-containing compounds' importance in specialty chemical production.

Quote Request

Request a Quote for 4-Chloro-2-methyl-5-(trifluoromethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.